molecular formula C5H9F3O2Si B1329312 Trimethylsilyl trifluoroacetate CAS No. 400-53-3

Trimethylsilyl trifluoroacetate

Cat. No.: B1329312
CAS No.: 400-53-3
M. Wt: 186.2 g/mol
InChI Key: VIYXXANHGYSBLY-UHFFFAOYSA-N
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Description

Trimethylsilyl trifluoroacetate is an organosilicon compound with the molecular formula C5H9F3O2SiThis compound is characterized by its high reactivity and ability to act as a strong acid catalyst in numerous chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilyl trifluoroacetate can be synthesized through the reaction of trimethylsilyl chloride with trifluoroacetic acid in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trimethylsilyl trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethylsilyl trifluoroacetate involves the transfer of the trifluoroacetate group to a substrate. This process is facilitated by the high reactivity of the trimethylsilyl group, which acts as a leaving group in the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate being used .

Comparison with Similar Compounds

Uniqueness: Trimethylsilyl trifluoroacetate is unique due to its ability to introduce trifluoroacetate groups, which are highly valued for their electron-withdrawing properties. This makes it particularly useful in the synthesis of fluorinated compounds, which have significant applications in pharmaceuticals and materials science .

Properties

IUPAC Name

trimethylsilyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9F3O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYXXANHGYSBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059944
Record name Trimethylsilyl trifluoroacetate
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

400-53-3
Record name Acetic acid, 2,2,2-trifluoro-, trimethylsilyl ester
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Record name Trimethylsilyl trifluoroacetate
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Record name Acetic acid, 2,2,2-trifluoro-, trimethylsilyl ester
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Record name Trimethylsilyl trifluoroacetate
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Record name Trimethylsilyl trifluoroacetate
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Record name Trimethylsilyl trifluoroacetate
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Synthesis routes and methods

Procedure details

(2,3-Dihydroxybenzoyl)hydrazine, trifluoroacetate salt (2.82 g) was suspended in 50 ml of acetonitrile and 13.5 g of N-methyl-N-(trimethylsilyl)trifluoroacetamide were added. After stirring for one hour at 40° C., the solvent and trifluoroacetic acid, trimethylsilyl ester formed were distilled off in vacuo. The remaining oil was dissolved again in 50 ml of dried acetonitrile, cooled to 0° C. and added dropwise to a solution of 3.48 g of an adduct of chlorosulfonylisocyanate and (S)-(2-oxo-3-azetidinyl)carbamic acid, phenylmethyl ester in 100 ml of acetonitrile at 0° C. with stirring. After continuous stirring overnight, the solvent was distilled off in vacuo and the residue stirred (1 hour) with 200 ml of isopropanol. (S)-3-[[(Phenylmethoxy)carbonyl]amino]-N-[[2-(2,3-dihydroxybenzoyl)hydrazino]sulfonyl]-2-oxo-1-azetidinecarboxamide precipitated from the solution. Isolation by filtration and washing with ether yielded 3.87 g of white powder.
Name
(2,3-Dihydroxybenzoyl)hydrazine, trifluoroacetate salt
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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